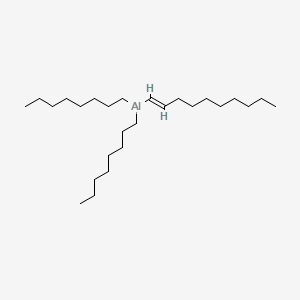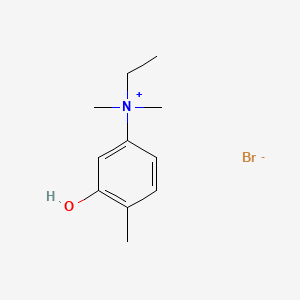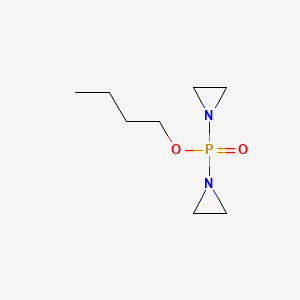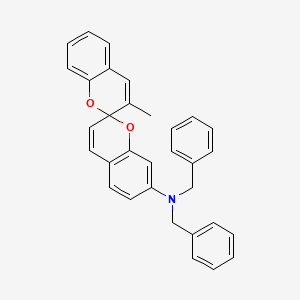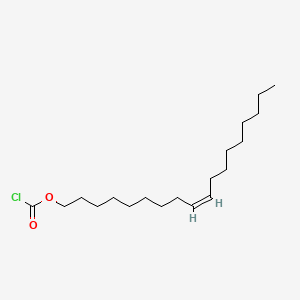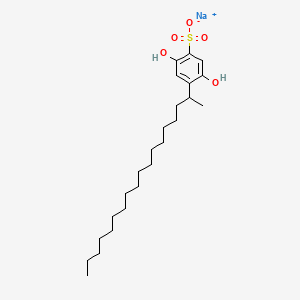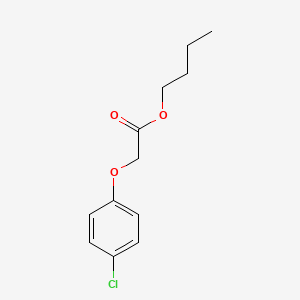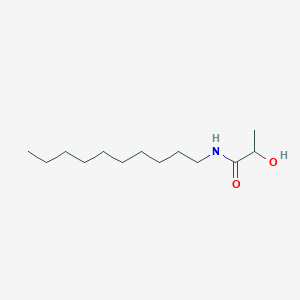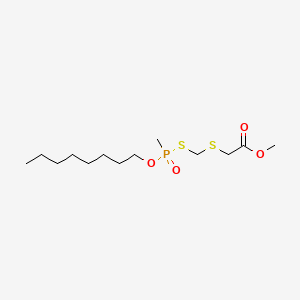
(+-)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide is a chemical compound with potential applications in various fields of scientific research. This compound is a derivative of nipecotic acid, which is known for its role in the inhibition of gamma-aminobutyric acid (GABA) uptake. The presence of the ethyl ester and hydrobromide groups in this compound may influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide typically involves the esterification of nipecotic acid derivatives. The process may include the following steps:
Esterification: Nipecotic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Hydrobromide Formation: The ethyl ester is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
(±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydrobromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on GABA uptake and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
作用机制
The mechanism of action of (±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide involves its interaction with GABA transporters. By inhibiting GABA uptake, the compound increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects on neurotransmission. This action can modulate neuronal excitability and has potential therapeutic implications for conditions such as epilepsy and anxiety.
相似化合物的比较
Similar Compounds
Nipecotic Acid: The parent compound, known for its GABA uptake inhibition.
Tiagabine: A GABA uptake inhibitor used as an anticonvulsant.
Vigabatrin: An irreversible inhibitor of GABA transaminase, used in the treatment of epilepsy.
Uniqueness
(±)-trans-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other GABA uptake inhibitors. The presence of the ethyl ester and hydrobromide groups may influence its solubility, stability, and bioavailability.
属性
CAS 编号 |
57152-99-5 |
|---|---|
分子式 |
C15H22BrNO2 |
分子量 |
328.24 g/mol |
IUPAC 名称 |
ethyl (3S)-1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C15H21NO2.BrH/c1-3-18-15(17)14-11-16(2)10-9-13(14)12-7-5-4-6-8-12;/h4-8,13-14H,3,9-11H2,1-2H3;1H/t13?,14-;/m1./s1 |
InChI 键 |
SOPKAMUVMLDCBE-BAGZVPGASA-N |
手性 SMILES |
CCOC(=O)[C@@H]1C[NH+](CCC1C2=CC=CC=C2)C.[Br-] |
规范 SMILES |
CCOC(=O)C1C[NH+](CCC1C2=CC=CC=C2)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


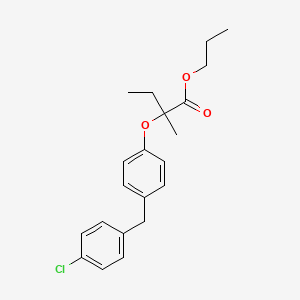
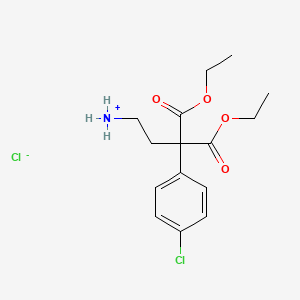
![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
